3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile
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Overview
Description
3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile is a chemical compound with the molecular formula C18H21N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzonitrile group and a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile typically involves multiple steps. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This reaction is often carried out in the presence of a catalyst and under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of benzonitrile can be achieved through the ammoxidation of toluene. This process involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . The resulting benzonitrile can then be further reacted with other reagents to produce this compound.
Chemical Reactions Analysis
Types of Reactions
3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group.
Dimethylaminoethylbenzonitrile: Another compound with a dimethylamino group and a benzonitrile group.
Uniqueness
3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile is unique due to its specific structure, which combines both a dimethylamino group and a benzonitrile group. This combination imparts unique chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1038277-93-8 |
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Molecular Formula |
C18H21N3 |
Molecular Weight |
279.4 |
IUPAC Name |
3-[[[2-(dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile |
InChI |
InChI=1S/C18H21N3/c1-21(2)14-18(17-9-4-3-5-10-17)20-13-16-8-6-7-15(11-16)12-19/h3-11,18,20H,13-14H2,1-2H3 |
InChI Key |
AFZYVDAOYQBPSE-UHFFFAOYSA-N |
SMILES |
CN(C)CC(C1=CC=CC=C1)NCC2=CC(=CC=C2)C#N |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)NCC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
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